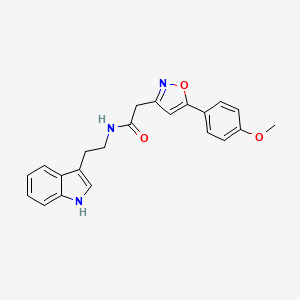
N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
Übersicht
Beschreibung
N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide, also known as IND24, is a novel compound that has been synthesized and studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. Specifically, N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has been shown to inhibit the activity of AKT and mTOR, two signaling pathways that are frequently dysregulated in cancer cells.
Biochemische Und Physiologische Effekte
N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide in lab experiments is that it has been shown to be effective at inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have a good safety profile, with no significant toxicity observed in animal studies. However, one limitation of using N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide. One area of interest is the development of more potent analogs of N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide that may be even more effective at inhibiting cancer cell growth. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide and to determine its potential use in the treatment of other diseases, such as neurodegenerative disorders. Finally, studies are needed to determine the optimal dosing and administration of N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide in order to maximize its efficacy and minimize any potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Additionally, N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-27-18-8-6-15(7-9-18)21-12-17(25-28-21)13-22(26)23-11-10-16-14-24-20-5-3-2-4-19(16)20/h2-9,12,14,24H,10-11,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMDWOGFHZFEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



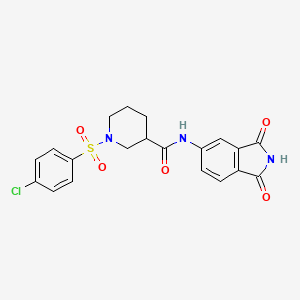
![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3316107.png)
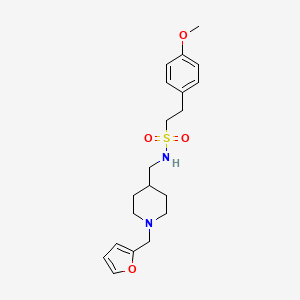
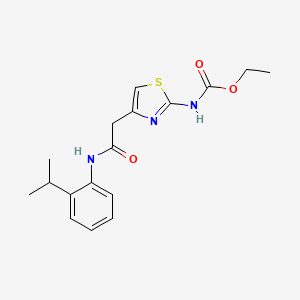
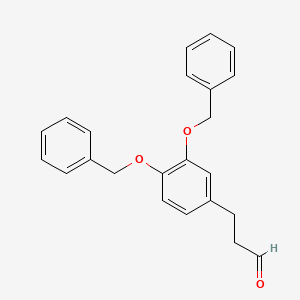
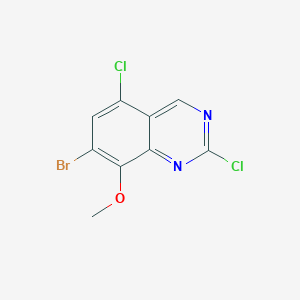
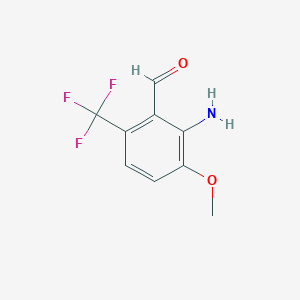
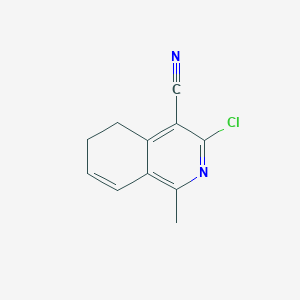
![2-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B3316164.png)
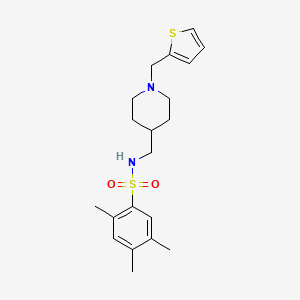
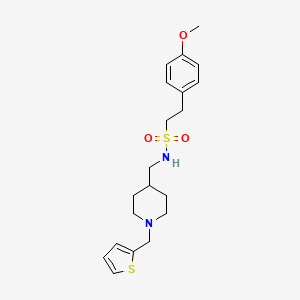
![4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3316183.png)
![2,2-diphenyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B3316184.png)
![5-ethyl-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B3316187.png)